molecular formula C13H26O2 B156726 Undecyl acetate CAS No. 1731-81-3

Undecyl acetate

Cat. No.: B156726
CAS No.: 1731-81-3
M. Wt: 214.34 g/mol
InChI Key: CKQGCFFDQIFZFA-UHFFFAOYSA-N
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Description

Undecyl acetate (CAS 1731-81-3), also known as undecanyl acetate, is a high-purity ester compound with the molecular formula C13H26O2 and a molecular weight of 214.34 g/mol . This compound is characterized as a colorless, clear liquid with a very slow evaporation rate and a high boiling point of approximately 259-260°C . Its organoleptic profile is complex and primarily described as a clean, waxy, and oily odor, with additional fruity, floral, citrus, and rose nuances, making it a valuable material for research and development in fragrance chemistry . In application, this compound serves as a key ingredient in the study and formulation of flavors and fragrances. It is widely investigated for use in fine fragrances, soaps, detergents, and cosmetics to impart soft fruity-floral notes and to act as a mild fixative to extend scent longevity . Its flavoring properties, with apple-pear-citrus nuances, are also explored for use in food and beverage models, such as candies and baked goods, though all applications are strictly for experimental purposes . From a safety and regulatory perspective, this product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the specific Safety Data Sheet (SDS) for detailed handling instructions. Hazard classifications indicate it may be irritating to the skin and eyes, requiring the use of suitable gloves and eye/face protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecyl acetate
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InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQGCFFDQIFZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80169523
Record name Undecyl acetate
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Molecular Weight

214.34 g/mol
Source PubChem
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CAS No.

1731-81-3
Record name Undecyl acetate
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Record name Undecyl acetate
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Record name 1-Undecanol, acetate
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Record name Undecyl acetate
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Record name Undecyl acetate
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Record name UNDECYL ACETATE
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Academic Research Perspectives on Undecyl Acetate

Multifaceted Significance in Chemical and Biological Sciences

In chemical sciences, undecyl acetate (B1210297) is characterized as a colorless oily liquid with a mild, oily-ethereal, soft-fatty, rosy odor chemicalbook.com. Its synthesis is typically achieved through the direct esterification of n-undecanol and acetic acid, often under azeotropic conditions chemicalbook.com. Researchers have explored various synthetic routes for esters, including conventional and ultrasound-assisted methods, although specific detailed findings on undecyl acetate synthesis yields or conditions from the provided sources are limited researchgate.net. The compound is known to be practically insoluble in water but soluble in alcohol and oils chemicalbook.comsolubilityofthings.com. Its solubility in non-polar solvents like hexane (B92381) and benzene (B151609) is notable, with temperature influencing this property solubilityofthings.com.

This compound's significance in biological sciences is demonstrated through its natural occurrence and its involvement in biological processes. It has been identified as a constituent in the essential oils of certain plant species, such as Lepechinia rufocampii, where 2-undecyl acetate was found at a concentration of 0.2 ± 0.0% ms-editions.cl. Tentative identification of this compound and 4-undecyl acetate has also been reported in the essential oils of Bupleurum species, contributing to the understanding of phytochemical diversity researchgate.netresearchgate.net.

Furthermore, research has investigated the biological transformation involving this compound. Studies on the oxidative degradation of methyl ketones by bacteria, specifically Pseudomonas cepacia, have shown the production of this compound from 2-tridecanone (B165437) acs.orgasm.org. This metabolic pathway involves a methyl ketone oxygenase and the subsequent action of an esterase. Research has focused on the purification and properties of this this compound esterase from Pseudomonas cepacia, determining its Michaelis constant (K m) for this compound to be 2.3 x 10⁻² M . This highlights a specific enzymatic interaction involving this compound in microbial metabolism.

While some related undecyl compounds have shown antimicrobial properties, research specifically on this compound's antimicrobial activity has yielded varied results. One study comparing undecan-3-yl acetate (an isomer) with undecan-3-one and undecan-3-ol found that the acetate ester had the poorest antimicrobial activity among the tested compounds against Escherichia coli, Bacillus subtilis, Candida mycoderma, and Aspergillus niger researchgate.net. This suggests that the specific structure of the undecyl chain and the ester group influences biological activity.

The physical and chemical properties of this compound (n-undecyl acetate, CID 15605) are summarized in the table below:

PropertyValueSource
Molecular FormulaC₁₃H₂₆O₂ uni.luthegoodscentscompany.comlarodan.comepa.gov
Molecular Weight214.35 g/mol (Average) epa.gov
Boiling Point259.00 - 260.00 °C at 760 mmHg thegoodscentscompany.com
Density0.85800 - 0.86400 g/cm³ at 25.00 °C thegoodscentscompany.com
Solubility in WaterPractically insoluble / Very low solubility chemicalbook.comsolubilityofthings.com
Solubility in OilsSoluble chemicalbook.com
Solubility in AlcoholSoluble chemicalbook.comthegoodscentscompany.com
Solubility in Non-polar SolventsSoluble (e.g., hexane, benzene) solubilityofthings.com

Specific research findings related to this compound (n-undecyl acetate, CID 15605) and its isomer 2-undecyl acetate (CID 85789) in biological contexts include:

Research AreaFindingCompoundSource
Microbial MetabolismK m for this compound esterase from Pseudomonas cepacia: 2.3 x 10⁻² MThis compound
Natural OccurrenceConcentration in Lepechinia rufocampii essential oil: 0.2 ± 0.0%2-Undecyl acetate ms-editions.cl
Natural OccurrenceTentatively identified in Bupleurum essential oilsThis compound, 4-Undecyl acetate researchgate.netresearchgate.net

Interdisciplinary Research Avenues and Methodological Integration

Research involving this compound exemplifies interdisciplinary approaches, integrating methodologies and perspectives from both chemical and biological sciences. The identification of this compound and its isomers in natural sources like plant essential oils relies heavily on analytical chemistry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) ms-editions.clresearchgate.netpvj.com.pk. This chemical analysis provides crucial data for biological studies investigating the composition and potential ecological roles of these natural products.

The study of the microbial degradation of methyl ketones to form this compound involves a combination of microbiology, biochemistry, and analytical chemistry. Researchers utilize microbiological techniques to culture and isolate bacteria like Pseudomonas cepacia, biochemical methods to purify and characterize enzymes such as this compound esterase, and analytical techniques to identify and quantify the metabolic products, including this compound asm.orgasm.org. This integration of methodologies is essential for elucidating the biochemical pathways involved.

Furthermore, research into the potential biological activities of this compound, such as antimicrobial effects, requires methods from both disciplines. Chemical synthesis or extraction provides the compound, while biological assays are used to evaluate its effects on various microorganisms researchgate.net. Although the study on undecan-3-yl acetate showed limited antimicrobial activity, this type of research demonstrates the interdisciplinary effort to understand the relationship between chemical structure and biological function.

The broader research landscape involving undecyl-containing compounds also highlights interdisciplinary avenues. While not solely focused on this compound, studies on the synthesis and biological evaluation of undecylenic acid esters for antifungal activity researchgate.net or undecyl-substituted benzimidazoles for antiproliferative effects preprints.org showcase the collaboration between synthetic chemistry and biological screening to discover and develop new bioactive molecules. The investigation of related esters like undecyl undecanoate for potential applications in drug delivery also bridges chemistry (synthesis, formulation) and biology/medicine (drug transport, biocompatibility) .

These examples underscore how research on this compound and related compounds necessitates the integration of diverse methodologies, from chemical synthesis and analysis to microbiological techniques and biological assays, reflecting its significance in interdisciplinary research at the intersection of chemistry and biology.

Synthetic Chemistry and Biocatalytic Routes for Undecyl Acetate

Established Chemical Synthesis Methodologies

The primary route for the chemical synthesis of undecyl acetate (B1210297) is through the esterification of 1-undecanol (B7770649) with acetic acid. This reaction is typically catalyzed by an acid and is a reversible process.

Catalytic Esterification Mechanisms and Optimization

The most common mechanism for this transformation is the Fischer esterification. youtube.com The reaction, carried out under acidic conditions, involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the ester.

The optimization of undecyl acetate synthesis involves manipulating several reaction parameters to maximize the yield and reaction rate. Key factors include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. While specific data for this compound is not extensively published, general principles for esterification optimization can be applied. For instance, using an excess of one reactant, typically the less expensive one, can shift the equilibrium towards the product side. The removal of water as it is formed also drives the reaction to completion.

Interactive Data Table: Illustrative Optimization Parameters for Ester Synthesis.

Parameter Range Investigated Optimal Condition (Example) Effect on Yield
Molar Ratio (Alcohol:Acid) 1:1 to 1:5 1:3.7 Increasing acid ratio initially boosts yield, but excessive amounts can be counterproductive. whiterose.ac.uk
Catalyst Loading (wt%) 5% to 20% 15.7 mg (for a specific reaction) Higher catalyst loading generally increases the reaction rate up to a certain point. whiterose.ac.uk
Temperature (°C) 50 to 120 98 °C Increased temperature typically enhances the reaction rate, but can lead to side reactions if too high. whiterose.ac.uk

Precursor Utilization and Reaction Pathways

The principal precursors for the chemical synthesis of this compound are 1-undecanol and acetic acid. The reaction pathway follows the Fischer esterification mechanism as described above. The process begins with the activation of the acetic acid by the acid catalyst, followed by the nucleophilic attack of the hydroxyl group of 1-undecanol on the carbonyl carbon of the activated acetic acid. A tetrahedral intermediate is formed, which then eliminates a molecule of water to produce the final product, this compound.

Enzymatic and Microbial Biosynthesis Pathways

Biocatalytic methods for producing esters like this compound are gaining interest as they offer high selectivity and operate under milder reaction conditions compared to chemical methods. These routes primarily involve the use of enzymes or whole microbial cells.

Enzymatic Mechanisms for Ester Formation (e.g., Baeyer-Villiger Monooxygenases)

One of the key enzymatic reactions capable of forming esters is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). nih.govwikipedia.org These flavin-dependent enzymes catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting ketones into esters. nih.govwikipedia.orgacs.org In the context of this compound synthesis, a potential biocatalytic route would involve the oxidation of 2-tridecanone (B165437). The BVMO would insert an oxygen atom between the carbonyl carbon and the adjacent carbon atom of the longer alkyl chain, yielding this compound. The catalytic cycle of BVMOs involves the reduction of the flavin cofactor (FAD) by NAD(P)H, followed by its reaction with molecular oxygen to form a reactive peroxyflavin intermediate. This intermediate then attacks the ketone substrate to form the ester. nih.gov

Lipases are another class of enzymes that can be used for the synthesis of esters, including this compound, through esterification or transesterification reactions. scispace.comnih.govnih.gov In a typical lipase-catalyzed esterification, 1-undecanol and acetic acid would be the substrates. The reaction mechanism involves the formation of an acyl-enzyme intermediate, followed by a nucleophilic attack from the alcohol to release the ester. mdpi.com

Microbial Transformation Processes Involving this compound

Microorganisms can be involved in both the synthesis and degradation of this compound. These processes are part of their broader metabolic activities.

This compound has been identified as a key intermediate in the metabolic pathway for the degradation of 2-tridecanone by several species of bacteria, most notably Pseudomonas multivorans and Pseudomonas cepacia. nih.govoipub.comnih.gov In this pathway, 2-tridecanone undergoes a subterminal oxidation, catalyzed by a monooxygenase, to form this compound. nih.govoipub.com This ester is then further metabolized by an esterase, specifically this compound esterase, which hydrolyzes it into 1-undecanol and acetate. nih.govnih.govnih.gov The induction of this compound esterase during the growth of Pseudomonas cepacia on 2-tridecanone provides strong evidence for the role of this compound as an intermediate in this degradation pathway. nih.govnih.gov The resulting 1-undecanol and acetate can then be assimilated into the central carbon metabolism of the microorganism to provide energy and building blocks for growth.

Characterization of this compound Esterases and Their Specificity

The enzymatic hydrolysis and synthesis of this compound are primarily associated with specific esterases. A key enzyme in this context is the this compound esterase isolated from Pseudomonas cepacia, which has been characterized to understand its function and substrate preferences. This enzyme is central to the metabolic pathway involving the degradation of methyl ketones like 2-tridecanone, where this compound is an intermediate. nih.govnih.gov

Research has classified the this compound esterase from P. cepacia as a carboxylesterase, also known as a B-esterase. nih.govnih.gov Its activity is notably hindered by organophosphates and other common esterase inhibitors. For instance, a concentration of 1 x 10⁻⁴ M of p-chloromercuribenzoate resulted in a 70% inhibition of the enzyme's activity. nih.govnih.gov This indicates the presence of a crucial sulfhydryl group for its catalytic function.

The specificity of this esterase has been evaluated against a range of substrates. The enzyme demonstrates the ability to hydrolyze both aliphatic and aromatic acetate esters. However, its highest reaction rate is observed with this compound as the substrate, highlighting its specific affinity for this particular ester. nih.gov The enzyme showed no lipase (B570770) or proteolytic activity, further defining its role as a specialized esterase. nih.govnih.gov Studies on the induction of this enzyme show that its production is triggered when P. cepacia is grown on substrates such as 2-tridecanone, 2-tridecanol, and this compound itself. nih.govnih.gov

Substrate Specificity of this compound Esterase from Pseudomonas cepacia
Substrate ClassRelative ActivityNotes
This compoundHighestThe enzyme exhibits its maximum reaction rate towards this substrate. nih.gov
Other Aliphatic Acetate EstersModerate to HighThe enzyme is capable of hydrolyzing a range of aliphatic esters. nih.gov
Aromatic Acetate EstersModerateDemonstrates broad specificity by also acting on aromatic esters. nih.gov
Triglycerides (Lipase activity)NoneNo lipase activity was demonstrated. nih.gov
Proteins (Proteolytic activity)NoneNo proteolytic activity was demonstrated. nih.gov

Bioprocess Engineering for Enhanced Ester Yields

Maximizing the yield of this compound through biocatalytic routes is a primary goal of bioprocess engineering. This involves a multi-faceted approach that integrates microbiology, genetic engineering, and process optimization to create an efficient and scalable production system. alliedacademies.org Strategies are aimed at improving the performance of the microbial cell factories and optimizing the fermentation environment.

One foundational strategy is the optimization of the nutrient medium. The composition of carbon and nitrogen sources, along with essential trace elements and vitamins, is critical for microbial growth and the expression of the desired enzymes. alliedacademies.org Methodologies like Design of Experiments (DOE) are employed to systematically identify the optimal concentrations of media components to boost productivity.

Control of critical process parameters during fermentation is also essential. Factors such as pH, temperature, dissolved oxygen levels, and agitation speed must be maintained within ideal ranges to ensure optimal enzyme activity and cell viability. alliedacademies.org For instance, the enzymatic synthesis of other flavor esters like eugenyl acetate has been optimized by carefully controlling temperature and the molar ratio of substrates. nih.govresearchgate.net

Genetic and metabolic engineering offer powerful tools for enhancing ester yields. Techniques such as CRISPR-Cas9 can be used to modify metabolic pathways, directing more carbon flux towards the precursors of this compound. alliedacademies.org This could involve upregulating the pathways that produce 1-undecanol and acetyl-CoA and downregulating competing pathways. For example, in the production of geranyl acetate, modifying the mevalonate (B85504) pathway in E. coli significantly increased the final product titer. nih.gov Similarly, enhancing the supply of precursors was a key strategy in producing taxadien-5α-yl-acetate. nih.gov

Key Bioprocess Engineering Strategies for Enhanced Ester Yields
StrategyObjectiveExample Application / Method
Media OptimizationImprove microbial growth and enzyme production.Adjusting carbon, nitrogen, and trace element composition using Design of Experiments (DOE). alliedacademies.org
Process Parameter ControlMaintain ideal conditions for enzymatic reactions and cell health.Controlling pH, temperature, dissolved oxygen, and agitation speed. alliedacademies.orgnih.gov
Metabolic EngineeringIncrease precursor supply and direct metabolic flux towards the product.Using CRISPR-Cas9 to upregulate precursor pathways and downregulate competing pathways. alliedacademies.orgnih.gov
Strain DevelopmentDevelop high-yielding microbial strains.Employing genetic engineering and synthetic biology to enhance productivity and stability. alliedacademies.org
In Situ Product RemovalPrevent product loss and reduce feedback inhibition.Implementing aqueous-organic two-phase fermentation systems. nih.gov

Ecological Functions and Biological Interactions of Undecyl Acetate

Undecyl Acetate (B1210297) in Insect Chemical Ecology

The influence of chemical compounds on insect life is profound, governing processes from development to communication. While the roles of many esters in insect ecology are well-documented, the specific functions of undecyl acetate are an area of ongoing scientific investigation.

Modulation of Insect Development by this compound as a Juvenile Hormone Agonist

Juvenile hormones (JHs) are a group of sesquiterpenoids that are crucial for regulating many aspects of insect physiology, including development, reproduction, and metamorphosis. wikipedia.org Synthetic compounds that mimic the action of juvenile hormones are known as juvenile hormone agonists or juvenoids. cas.cz These compounds can disrupt the normal life cycle of insects by preventing larvae from developing into adults, thus serving as effective insect growth regulators. wikipedia.orgcas.cz

Juvenile hormone agonists act by binding to the juvenile hormone receptor complex, which consists of proteins such as Methoprene-tolerant (Met). nih.gov This binding initiates a cascade of gene expression that maintains the juvenile state of the insect. nih.gov While numerous synthetic compounds, such as methoprene (B1676399) and pyriproxyfen, have been identified and are used as insecticides due to their potent juvenile hormone agonist activity, there is currently a lack of specific scientific literature that identifies this compound as a juvenile hormone agonist. cas.cznih.gov Therefore, its role in modulating insect development through this specific mechanism is not established.

Larvicidal and Insecticidal Properties of this compound

The search for effective and environmentally benign insecticides has led to the investigation of a wide array of chemical compounds, including various esters. Many plant-derived essential oils and their constituents have demonstrated larvicidal and insecticidal properties against various insect species, including disease vectors like mosquitoes. nih.govscielo.brconicet.gov.armdpi.com These properties are often attributed to the complex mixture of volatile compounds, including esters, present in the oils. nih.gov However, specific studies detailing the larvicidal and insecticidal efficacy of this compound are not prevalent in the currently available scientific literature. While the broader class of acetate esters has been investigated, dedicated research on the toxicological effects of this compound on insect larvae and adults is required to ascertain its potential as a standalone insecticide.

This compound as a Semiochemical Component in Insect Communication

Semiochemicals are chemicals that mediate interactions between organisms. umn.edu They are broadly divided into pheromones, which facilitate intraspecific communication, and allelochemicals, which are involved in interspecific communication. umn.edu The structure of many known insect pheromones consists of unbranched aliphatic chains, often ending with an acetate, alcohol, or aldehyde functional group. plantprotection.pl

This compound is recognized as a semiochemical and is listed in databases of behavior-modifying chemicals such as The Pherobase. pherobase.com While its classification as a semiochemical suggests a role in insect communication, detailed research identifying the specific insect species that produce or respond to this compound, and the behavioral contexts of its use (e.g., as a sex pheromone, aggregation pheromone, or kairomone), is not extensively documented in the available literature. Further research is needed to elucidate its specific functions within the complex chemical communication systems of insects.

Behavioral Responses to this compound in Arthropod Systems

The behavioral responses of arthropods to chemical cues are highly complex and context-dependent. nih.gov Volatile organic compounds, including esters, can elicit a range of behaviors such as attraction, repulsion, or have no significant effect. nih.gov For instance, certain acetate esters have been shown to be attractive or repulsive to different arthropod species depending on the context and other chemical cues present. unl.edu

However, specific studies focusing on the behavioral responses of arthropods to this compound are limited. While research has been conducted on the responses to various other acetate esters in different arthropod species, the specific attractive, repulsive, or other behavioral effects of this compound remain an area that requires more dedicated investigation to be fully understood. nih.govunl.edu

This compound in Microbial Ecology and Bioremediation Potential

Microorganisms play a critical role in the biogeochemical cycling of organic compounds. The ability of certain microbes to degrade esters like this compound highlights their potential for bioremediation applications.

Microbial Biodegradation Pathways of this compound

The biodegradation of this compound has been studied in the bacterium Pseudomonas cepacia. This microorganism can utilize this compound as a substrate for growth. nih.govnih.gov The initial step in the degradation pathway is the hydrolysis of this compound by an enzyme known as this compound esterase. nih.govnih.gov

This esterase cleaves the ester bond, yielding undecanol (B1663989) and acetate. The induction of this compound esterase when P. cepacia is grown on 2-tridecanone (B165437) suggests that this compound is an intermediate in the metabolic pathway for the degradation of this methyl ketone. nih.gov

Below is a table summarizing the properties of the this compound esterase from Pseudomonas cepacia.

PropertyValueReference
EnzymeThis compound Esterase nih.govnih.gov
Source OrganismPseudomonas cepacia nih.govnih.gov
Inducing Substrates2-Tridecanone, 2-Tridecanol, this compound, 1-Undecanol (B7770649) nih.gov
Michaelis Constant (Km) for this compound2.3 x 10⁻² M nih.gov
InhibitionInhibited by organophosphates and p-chloromercuribenzoate nih.gov
ClassificationCarboxylesterase (B-esterase) nih.gov

The following table outlines the proposed initial step in the biodegradation pathway of this compound by Pseudomonas cepacia.

StepReactionEnzymeProductsReference
1Hydrolysis of this compoundThis compound Esterase1-Undecanol and Acetate nih.gov

This enzymatic degradation of this compound by Pseudomonas species demonstrates a potential pathway for the bioremediation of environments contaminated with this and related compounds.

Impact on Microbial Community Structure and Function

While direct studies on the impact of this compound on complex microbial communities are limited, the introduction of acetate-based compounds can significantly alter microbial environments. The addition of acetate as a carbon and electron donor source has been shown to drive subsurface microbial systems into new biogeochemical states, initially favoring iron-reducing bacteria like Desulfuromonadales and Comamonadaceae, and later shifting towards sulfate-reducing bacteria such as Desulfobulbus and Desulfotomaculum. nih.gov This demonstrates that acetate availability is a key factor in structuring microbial communities by influencing nutrient cycling and creating specific metabolic niches. nih.govasm.org

In the context of soil health, acetic acid, the precursor to acetate esters, can improve microbial diversity. nih.govresearchgate.net The metabolism of acetate is a central process in many microbial ecosystems. For instance, in the oral microbiome, lactate (B86563) produced by some bacteria can be converted to weaker acids like acetate by other species, which influences the local pH and community composition. asm.org Similarly, in the airways of individuals with cystic fibrosis, the breakdown of mucins releases short-chain fatty acids, including acetate, which supports the growth of a diverse microbial community. asm.org

The bacterium Pseudomonas cepacia can utilize this compound as an intermediate in the metabolic degradation of 2-tridecanone, inducing the production of a specific this compound esterase enzyme for this purpose. nih.gov This indicates a direct interaction where certain microbes have evolved to metabolize this specific ester.

Antimicrobial Activities of this compound and Analogues

Research into the antimicrobial properties of this compound and its structural analogues has revealed varying degrees of activity against different microorganisms. One study investigating undecan-3-yl acetate, an isomer of this compound, found it had the poorest antimicrobial activity compared to its corresponding ketone (undecan-3-one) and alcohol (undecan-3-ol) against bacteria (Escherichia coli, Bacillus subtilis), yeast (Candida mycoderma), and mold (Aspergillus niger). termedia.plresearchgate.net In contrast, the ketone was effective against fungi, and the alcohol showed better bacteriostatic activity. termedia.plresearchgate.net

However, the broader class of acetate esters and related compounds does exhibit significant antimicrobial potential. Linalyl acetate, for example, has shown synergistic and additive effects when combined with β-lactam antibiotics like methicillin (B1676495) and penicillin against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov This suggests that while some acetate esters may have weak activity on their own, they can enhance the efficacy of other antimicrobial agents. nih.gov Other natural compounds and their analogues, such as cinnamaldehyde (B126680) derivatives, have also demonstrated potent antimicrobial and anti-biofilm activity against S. aureus. mdpi.com

Table 1: Antimicrobial Activity of this compound Analogues and Related Compounds

Compound Target Organism(s) Observed Effect
Undecan-3-yl acetate E. coli, B. subtilis, C. mycoderma, A. niger Poorest antimicrobial activity compared to ketone and alcohol analogues. termedia.plresearchgate.net
Undecan-3-one Fungi (C. mycoderma, A. niger) Effective inhibition. termedia.plresearchgate.net
Undecan-3-ol Bacteria (E. coli, B. subtilis) Good bacteriostatic activity. termedia.pl
Linalyl acetate Methicillin-resistant Staphylococcus aureus (MRSA) Synergistic and additive effects with β-lactam antibiotics. nih.gov
1,8-Cineole Methicillin-resistant Staphylococcus aureus (MRSA) Synergistic effect with penicillin G. nih.gov

This compound in Plant Biochemistry and Ecophysiology

Occurrence and Function of this compound in Plant Cuticular Structures

This compound has been identified as a floral compound in several species of orchids, specifically within the genus Cypripedium, also known as lady's slippers. pherobase.com While its presence in floral scents suggests a role in attracting pollinators, its function within cuticular structures is less direct.

The plant cuticle is a protective layer composed of cutin and waxes, which are complex mixtures of hydrophobic lipids, including very-long-chain fatty acids and their derivatives like esters, alkanes, and alcohols. nih.govmdpi.com These waxes are crucial for preventing non-stomatal water loss and protecting the plant from environmental stresses such as drought, UV radiation, and pathogens. nih.govmdpi.combiorxiv.org The composition and quantity of cuticular wax can change in response to stress; for example, drought often leads to an increase in total wax content, particularly long-chain alkanes. nih.govbiorxiv.org While this compound is a fatty acid derivative, its specific role and prevalence within the structural cuticular wax of most plants are not well-documented. The primary components of cuticular wax are typically much longer-chain molecules (C24 to C34). researchgate.net

Interactions with Plant-Associated Organisms via Chemical Signals

This compound functions as a semiochemical, a chemical substance that carries a message for inter- or intraspecific communication. plantprotection.plplantprotection.pl In the context of plant-organism interactions, such compounds are vital for processes like pollination, herbivory defense, and attracting natural enemies of pests. nih.govnih.gov

While specific interactions involving this compound are not extensively documented, its analogues and other acetate esters are well-known semiochemicals. For instance, (Z)-3-hexenyl acetate is a common host-plant volatile that, when combined with the sex pheromone of the oriental fruit moth (Grapholita molesta), significantly increases the number of male moths captured in traps. researchgate.net This indicates that acetate esters can act as synergists, enhancing the attractiveness of primary pheromones. researchgate.net Insect sex pheromones themselves are often composed of specific blends of acetates, alcohols, and aldehydes. slu.seumn.edu These chemical signals are highly species-specific and are used for monitoring and controlling pest populations through strategies like mating disruption and mass trapping. plantprotection.plslu.se The interaction is complex, as insects use these plant-released volatiles to locate host plants for feeding, mating, and egg-laying. plantprotection.plnih.gov

Broader Context: Acetate Metabolism and Plant Stress Adaptation

Acetate is a key metabolite in plants with multifaceted roles in regulating adaptation to abiotic stresses like drought, salinity, and heavy metal toxicity. nih.govresearchgate.net Plants can be primed for enhanced stress tolerance through the application of acetic acid, which regulates lipid metabolism, hormone signaling, and physiological defense mechanisms. nih.govresearchgate.net

Under stress conditions such as hypoxia, plant metabolism can shift towards fermentation pathways, producing ethanol (B145695). mdpi.com This ethanol can be converted to acetaldehyde (B116499) and then to acetate, which is subsequently converted to acetyl-CoA. nih.gov This process allows the plant to recover carbon that would otherwise be lost. mdpi.comnih.gov Acetate has also been identified as a crucial metabolite in a novel drought-survival mechanism where a metabolic switch stimulates the jasmonate signaling pathway, enhancing drought tolerance. mdpi.com However, high concentrations of free acetate can be deleterious, inhibiting plant growth. nih.govfrontiersin.org Therefore, maintaining acetate homeostasis through the action of acetate-activating enzymes is critical for normal plant development and stress response. nih.gov

Cross-Phylum Chemical Communication Mediated by this compound

Chemical communication mediated by semiochemicals like this compound often crosses phyla, for example, between plants (Plantae) and insects (Arthropoda), or between fungi (Fungi) and plants.

Plant-Insect Interactions: As mentioned, this compound is produced by Cypripedium orchids, likely to attract insect pollinators. pherobase.com This is a classic example of cross-phylum communication where a plant-produced volatile organic compound (VOC) modifies the behavior of an insect. researchgate.net Many insects use host-plant volatiles, including various esters, to locate mates and food sources. nih.gov

Microbe-Insect Interactions: The bacterium Pseudomonas cepacia metabolizes 2-tridecanone to this compound. nih.gov Since methyl ketones like 2-tridecanone are common in the defense secretions of certain insects, this metabolic capability could represent an interaction between bacteria and insects in a shared ecological niche.

Chemotactic Responses to this compound in Nematode Species

Extensive literature searches did not yield specific research findings on the chemotactic responses of any nematode species to the chemical compound this compound. While the study of nematode chemotaxis is a robust field, with numerous investigations into their attraction or repulsion to various volatile and non-volatile compounds, this compound has not been a documented subject of these studies.

Research in nematode olfaction has identified a range of molecules that elicit behavioral responses, including various alcohols, ketones, and other esters. For instance, the free-living nematode Caenorhabditis elegans has been a primary model organism for studying these interactions, and its responses to a variety of odorants are well-documented. Similarly, studies on parasitic nematodes often focus on host-specific volatiles that guide them toward their targets. However, within the available scientific literature, there is no specific data detailing the chemotactic effects of this compound on any nematode species.

Consequently, there are no research findings, data tables, or detailed studies to report regarding the attractive, repulsive, or neutral effects of this compound on nematode behavior. This specific area remains uninvestigated in the field of nematode chemical ecology.

Advanced Analytical and Spectroscopic Characterization of Undecyl Acetate

Application of Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques exploit the interaction of electromagnetic radiation with matter to reveal structural features and functional groups within a molecule. For undecyl acetate (B1210297), these methods are vital for confirming its identity and assessing its integrity.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by analyzing its vibrational modes libretexts.org. The IR spectrum of an organic compound, such as undecyl acetate, exhibits specific absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. For an ester like this compound, key functional groups include the carbonyl (C=O) group and the C-O single bonds within the ester linkage pg.edu.pl.

The carbonyl stretch (C=O) typically appears as a strong absorption band in the region of 1700-1750 cm⁻¹. The exact position can be influenced by factors such as conjugation, ring size, and hydrogen bonding, though for a simple aliphatic ester like this compound, it is expected within this range pg.edu.pl, wpmucdn.com. The C-O stretching vibrations of the ester group usually give rise to two bands in the region of 1000-1300 cm⁻¹ pg.edu.pl, wpmucdn.com. Additionally, IR spectroscopy can provide information about the hydrocarbon chain (the undecyl group), with characteristic C-H stretching vibrations appearing in the 2800-3000 cm⁻¹ range and various bending vibrations below 1500 cm⁻¹ wpmucdn.com. By analyzing the positions and intensities of these absorption bands, the presence of the ester functional group and the aliphatic chain in this compound can be confirmed, contributing to its structural elucidation. While specific IR data for this compound was not detailed in the provided sources, the application of IR spectroscopy for characterizing related acetate compounds and identifying ester linkages is well-established researchgate.net, pg.edu.pl, wpmucdn.com.

Nuclear Magnetic Resonance (NMR) for Tracing Metabolic Fates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure and dynamics of organic compounds. Furthermore, advanced NMR techniques, particularly those employing isotopic labeling, are crucial for tracing the metabolic fates of compounds in biological systems au.dk. By using isotopes such as ¹³C or ²H, the metabolic pathways that a compound follows can be elucidated atom by atom au.dk.

In the context of acetate-containing compounds, NMR has been successfully applied to study their metabolism. For instance, ¹³C NMR spectroscopy has been used to investigate the metabolism of labeled acetate in rat brain, allowing researchers to follow the incorporation of the isotopic label into various metabolites like glutamate, glutamine, and gamma-aminobutyric acid nih.gov. Analysis of the resulting isotopomer populations provided insights into different metabolic compartments and cycles nih.gov. While direct studies on the metabolic fate of this compound using NMR were not found in the provided snippets, the principles demonstrated for acetate metabolism are applicable. NMR-based metabolomics allows for the global evaluation of metabolites in biological samples and can reveal alterations in metabolic pathways induced by the presence of a compound researchgate.net, au.dk. The ability of NMR to provide quantitative accuracy and identify the structures of unknown metabolites makes it a valuable tool for understanding how this compound might be processed or transformed within a biological system au.dk. Studies utilizing ¹H NMR have been employed for metabolic profiling in various biological tissues and fluids, demonstrating its utility in capturing metabolic snapshots mdpi.com, awi.de, researchgate.net.

Mass Spectrometry for Identification and Quantification in Biological Extracts

Mass Spectrometry (MS) is a highly sensitive analytical technique used for identifying and quantifying compounds based on their mass-to-charge ratio (m/z). Coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is particularly effective for analyzing complex biological extracts jmchemsci.com, mdpi.com, nih.gov, researchgate.net.

For this compound, MS plays a critical role in its identification by providing a unique fragmentation pattern. Electron Ionization (EI) MS, a common technique, generates characteristic fragment ions that serve as a fingerprint for the molecule. The MassBank database entry for this compound (EI-B) lists several prominent peaks, including m/z 43, 55, 61, 69, 70, 82, 83, 97, 126, and 154 massbank.eu. These fragments correspond to specific structural moieties of this compound resulting from predictable fragmentation pathways. The base peak (most abundant ion) at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺) or a related fragment, which is common for acetates massbank.eu. Other fragments, such as those at higher m/z values, arise from the cleavage of the undecyl chain and the ester linkage massbank.eu.

The application of GC-MS is particularly well-suited for the analysis of volatile or semi-volatile compounds like this compound in complex matrices such as biological extracts jmchemsci.com, mdpi.com, researchgate.net, researchgate.net. The GC separates the components of the extract based on their boiling points and interactions with the stationary phase, and the eluted compounds are then detected and fragmented by the MS jmchemsci.com. By comparing the retention time and the mass spectrum of a peak in the chromatogram to those of a standard, this compound can be confidently identified jmchemsci.com. Furthermore, MS can be used for the quantification of this compound in biological samples by using internal standards and generating calibration curves nih.gov. Studies on the GC-MS analysis of various biological extracts have successfully identified and quantified numerous organic compounds, including esters, demonstrating the applicability of this technique for analyzing components within complex biological mixtures mdpi.com, researchgate.net, researchgate.net.

Here is an example of characteristic mass spectral data for this compound based on the provided MassBank entry massbank.eu:

m/zRelative Intensity
1525
2789
29149
41338
43999 (Base Peak)
55366
61318
69325
70294
82135
83281
97206
126106
15461

High-Resolution Chromatographic Separations and Coupled Techniques

High-resolution chromatographic techniques are essential for separating this compound from other components in complex samples before detection and analysis. These methods, often coupled with spectroscopic detectors, provide the necessary resolving power to isolate the target compound from potentially interfering substances.

Gas Chromatography (GC) is a primary technique for the separation of volatile and semi-volatile compounds like this compound. High-resolution capillary columns are commonly used to achieve efficient separation based on differences in vapor pressure and interactions with the column's stationary phase. When coupled with Mass Spectrometry (GC-MS), this provides a powerful platform for both separation and identification jmchemsci.com, mdpi.com, researchgate.net, researchgate.net.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is also widely used for the separation of organic compounds. Different stationary phases and mobile phases can be employed to optimize the separation based on the chemical properties of the analytes nih.gov, chromatographyonline.com, researchgate.net, researchgate.net. Reversed-phase LC (RPLC) is a common mode, separating compounds based on their hydrophobicity researchgate.net. Other modes like hydrophilic interaction chromatography (HILIC) or mixed-mode chromatography can be used depending on the polarity and other characteristics of the target compound and the sample matrix researchgate.net, researchgate.net.

Coupling high-resolution chromatography with advanced detectors, such as Mass Spectrometry (LC-MS or UHPLC-MS), enhances the analytical capabilities significantly nih.gov, chromatographyonline.com, researchgate.net. This hyphenated approach allows for the separation of complex mixtures followed by the sensitive and selective detection and identification of individual components based on their mass spectra nih.gov, researchgate.net. High-resolution MS (HRMS) provides accurate mass measurements, which can aid in determining the elemental composition of the compound and its fragments, further increasing the confidence in identification nih.gov, researchgate.net. The use of tandem MS (MS/MS) allows for the fragmentation of selected ions, providing even more detailed structural information nih.gov. These coupled techniques are invaluable for the analysis of this compound in complex biological or environmental samples, enabling its separation from interfering substances and its subsequent identification and quantification with high specificity and sensitivity. The development of advanced chromatographic stationary phases and optimized mobile phases continues to improve the resolution and efficiency of these separation techniques researchgate.net, researchgate.net.

Theoretical and Computational Chemistry Approaches for Undecyl Acetate

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and inherent reactivity. researchgate.netmdpi.com For undecyl acetate (B1210297), these calculations can elucidate the distribution of electrons and identify regions susceptible to chemical reactions.

A common approach is Density Functional Theory (DFT), which calculates the electron density to determine the energy and properties of the molecule. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For undecyl acetate, the ester functional group is the primary site of reactivity. QM calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. In the ester group, the carbonyl oxygen possesses a partial negative charge, while the carbonyl carbon carries a partial positive charge. This charge separation makes the carbonyl carbon an electrophilic center, prone to attack by nucleophiles, which is the fundamental mechanism for ester hydrolysis. The long alkyl chain is largely non-polar and less reactive, primarily engaging in van der Waals interactions.

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound

Descriptor Calculated Value Significance for Reactivity
HOMO Energy -9.8 eV Indicates regions susceptible to oxidation (e.g., lone pairs on oxygen atoms).
LUMO Energy +2.1 eV Highlights the electrophilic nature of the carbonyl carbon, the primary site for nucleophilic attack.
HOMO-LUMO Gap 11.9 eV A large gap suggests high kinetic stability under normal conditions, consistent with a stable fragrance compound.
Dipole Moment ~1.9 D Confirms the moderate polarity of the molecule, centered on the ester group, influencing its solubility and interactions.
Charge on C=O Carbon +0.45 e Quantifies the electrophilicity of the carbonyl carbon, making it the primary target for hydrolysis.

| Charge on C=O Oxygen | -0.38 e | Shows the nucleophilic character of the carbonyl oxygen, capable of hydrogen bonding. |

Note: These values are illustrative examples based on typical calculations for similar esters and are not from a specific published study on this compound.

Molecular Dynamics Simulations for Interfacial and Receptor Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net For this compound, MD simulations are invaluable for understanding its interactions at interfaces (such as air-water, relevant for its release as a fragrance) and with biological receptors (like olfactory receptors). mdpi.comamolf.nl

In a typical MD simulation, a system is constructed consisting of one or more this compound molecules, solvent molecules (e.g., water), and potentially a receptor protein. The interactions between atoms are described by a "force field," a set of parameters and equations that define the potential energy of the system. By calculating the forces on each atom at each time step, their trajectories can be predicted.

Simulations can reveal how this compound orients itself at an air-water interface, with the hydrophobic undecyl chain likely avoiding the water phase and the more polar acetate headgroup interacting with water molecules. researchgate.net This behavior is crucial for its function in emulsions and its volatility from aqueous solutions. When studying receptor interactions, MD simulations can model the process of the this compound molecule (the "ligand") binding to the active site of a receptor. These simulations can calculate the binding free energy, a measure of the affinity between the ligand and the receptor, and identify the specific amino acid residues involved in the interaction. amolf.nl

Table 2: Typical Parameters for an MD Simulation of this compound

Parameter Example Value/Setting Purpose
Force Field GAFF (General Amber Force Field) Defines the potential energy functions for bonded and non-bonded interactions of the molecule.
Water Model TIP3P An explicit model for water molecules to simulate an aqueous environment.
System Size ~50,000 atoms A representative simulation box containing the this compound, water, and potentially a receptor.
Simulation Time 100 ns (nanoseconds) The duration over which the molecular motions are simulated to observe relevant events like binding or diffusion.
Ensemble NPT (Isothermal-isobaric) Keeps the number of particles, pressure, and temperature constant to mimic laboratory conditions.

| Temperature | 298 K (25 °C) | Standard ambient temperature for studying molecular behavior. |

In Silico Design and Structure-Activity Relationship (SAR) Predictions

In silico (computer-based) methods are used to predict the biological activity or properties of molecules based on their structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its effects. shd-pub.org.rsscispace.com For this compound, SAR could be used to predict its odor characteristics or its potency as an insect pheromone by comparing it to a library of similar ester compounds. nih.gov

The process begins by generating a set of related molecules, for instance, by varying the length of the alcohol chain (e.g., octyl acetate, decyl acetate) or the acid component (e.g., undecyl propionate). For each molecule, a series of molecular descriptors are calculated. These can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex 3D descriptors related to shape and electronic properties.

These descriptors are then used to build a quantitative structure-activity relationship (QSAR) model. This is a mathematical equation that correlates the descriptors with a known activity (e.g., experimentally determined odor intensity). Once a reliable model is established, it can be used to predict the activity of new, untested molecules, guiding the design of novel fragrance compounds with desired properties.

Table 3: Example of a Hypothetical SAR Study for Esters Related to this compound

Compound Alkyl Chain Length LogP Polar Surface Area (Ų) Predicted Odor Intensity (1-10 Scale)
Octyl acetate 8 3.5 26.3 6.5
Nonyl acetate 9 4.0 26.3 7.2
Decyl acetate 10 4.5 26.3 8.0
This compound 11 5.0 26.3 8.5
Dodecyl acetate 12 5.5 26.3 8.1

This table illustrates how properties (descriptors) can be correlated with a predicted activity. The values are for demonstration purposes.

Computational Prediction of Environmental Partitioning and Transformation

Computational models are essential for predicting the environmental fate of chemicals like this compound. These models estimate how a chemical will distribute (partition) itself among different environmental compartments—air, water, soil, and biota—and how it might be transformed or degraded. researchgate.net

Software suites like the US Environmental Protection Agency's EPI Suite™ use a molecule's structure to estimate key physicochemical properties that govern its environmental behavior. These properties include the octanol-water partition coefficient (Kow), which indicates a tendency to bioaccumulate in fatty tissues; the soil adsorption coefficient (Koc), which predicts mobility in soil; and Henry's Law constant, which relates to its tendency to move from water to air.

Furthermore, theoretical methods can predict transformation pathways. For this compound, the most probable degradation pathway is the hydrolysis of the ester bond, breaking it down into undecyl alcohol and acetic acid. QM calculations can model this reaction to determine its energy barrier and rate. researchgate.net Computational systems can also predict sites of metabolic attack by microorganisms, which often involve oxidation of the long alkyl chain, helping to build a complete picture of its environmental persistence and degradation products.

Table 4: Predicted Environmental Partitioning Properties for this compound

Property Predicted Value Environmental Significance
Log Kow (Octanol-Water Partition Coefficient) 5.0 - 5.5 High value suggests a tendency to adsorb to soil organic carbon and bioconcentrate in aquatic organisms.
Koc (Soil Adsorption Coefficient) ~2000 - 5000 L/kg Indicates low to moderate mobility in soil; it is likely to remain bound to soil particles.
Henry's Law Constant ~10 Pa·m³/mol Suggests moderate volatilization from water bodies into the atmosphere.
Water Solubility ~0.4 mg/L Low solubility in water, consistent with its oily nature.

| Atmospheric Half-life | ~20-30 hours | Predicted to degrade relatively quickly in the atmosphere via reaction with hydroxyl radicals. |

Note: Values are typical estimates from predictive models and may vary.

Environmental Fate and Biodegradation Pathways of Undecyl Acetate

Mechanistic Investigations of Biotransformation Pathways

Research has identified undecyl acetate (B1210297) as a key intermediate in the microbial degradation of 2-tridecanone (B165437). nih.govnih.gov Studies involving Pseudomonas multivorans and Pseudomonas aeruginosa have elucidated a chemical pathway for the breakdown of 2-tridecanone where undecyl acetate is formed through a subterminal oxidation process. nih.gov This biotransformation is a crucial step in the metabolic pathway that allows these microorganisms to utilize the methyl ketone as a source of carbon and energy. nih.gov

The conversion of 2-tridecanone to this compound is followed by the hydrolysis of the ester to yield undecyl alcohol and acetic acid, which can then be further metabolized by the microorganisms. nih.gov The induction of a specific esterase capable of hydrolyzing this compound has been observed when microorganisms such as Pseudomonas cepacia are grown on 2-tridecanone, 2-tridecanol, or this compound itself, providing strong evidence for its role as a metabolic intermediate. nih.gov

Enzymatic Hydrolysis by Environmental Microorganisms

The primary mechanism for the biodegradation of this compound is enzymatic hydrolysis, catalyzed by esterases produced by various environmental microorganisms. Pseudomonas cepacia has been a focal point of research in this area, with studies demonstrating its ability to produce an inducible this compound esterase. nih.gov This enzyme, classified as a carboxylesterase (B-esterase), exhibits a high affinity for this compound. nih.gov

The production of this esterase is induced by the presence of this compound and its precursors, such as 2-tridecanone and 2-tridecanol. nih.gov The enzyme is capable of hydrolyzing both aliphatic and aromatic acetate esters. nih.gov Research has shown that the this compound esterase from Pseudomonas cepacia is strongly inhibited by organophosphates and experiences significant inhibition by compounds like p-chloromercuribenzoate. nih.gov

While Pseudomonas species are well-documented in their ability to degrade this compound, it is likely that a broader range of soil and aquatic microorganisms possessing esterase and lipase (B570770) activity also contribute to its degradation. nih.govresearchgate.netmdpi.com The general mechanism involves the microbial secretion of extracellular enzymes that break down the ester into its constituent alcohol and acid, which are then assimilated and metabolized by the microbial cells. sci-hub.cat

Environmental Factors Affecting Persistence and Biodegradability

The persistence and rate of biodegradation of this compound in the environment are significantly influenced by a variety of abiotic and biotic factors. These factors can affect both the chemical stability of the ester and the activity of the microorganisms and enzymes responsible for its degradation.

Temperature: Temperature plays a critical role in the rate of enzymatic reactions. Generally, an increase in temperature will increase the rate of esterase activity up to an optimal point, beyond which the enzyme may denature and lose activity. researchgate.net The optimal temperature for the this compound esterase from Pseudomonas cepacia has not been specifically detailed in the provided search results, but esterases from other microorganisms typically show optimal activities in the mesophilic range.

pH: The pH of the surrounding environment can impact both the chemical hydrolysis of the ester bond and the activity of microbial esterases. While ester hydrolysis can occur under both acidic and alkaline conditions, the rate is often pH-dependent. internationaljournalssrg.org Microbial esterases typically have an optimal pH range for activity. For instance, an esterase from one bacterial source showed an optimal pH of 8.0 and maintained stability between pH 6.0 and 12.0. researchgate.net Deviations from the optimal pH can lead to a decrease in enzymatic efficiency and, consequently, a slower degradation rate.

Microbial Community: The composition and density of the microbial population in a given environment are crucial for the biodegradation of this compound. The presence of microorganisms that can produce effective esterases, such as various species of bacteria and fungi, is essential for its breakdown. nih.govacs.org The adaptability of microbial communities can also play a role, with the potential for enhanced biodegradation following exposure to the compound. acs.org

Bioavailability: The bioavailability of this compound, which can be influenced by factors like its sorption to soil organic matter and sediments, will also affect its degradation rate. nih.gov Compounds that are strongly sorbed are less available to microbial enzymes in the aqueous phase, potentially leading to increased persistence.

Table 1: Factors Influencing this compound Biodegradation

Environmental FactorInfluence on BiodegradationGeneral Trends
Temperature Affects the rate of enzymatic hydrolysis.Rate generally increases with temperature up to an optimum, then decreases.
pH Influences both chemical hydrolysis and enzyme activity.Esterases have an optimal pH range for maximum activity.
Microbial Community Determines the presence and abundance of degrading enzymes.Diverse communities with esterase-producing members enhance degradation.
Bioavailability Affects the accessibility of the compound to microorganisms.Higher sorption to soil/sediment can decrease bioavailability and slow degradation.

Research on Undecyl Acetate Derivatives and Analogues

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of undecyl acetate (B1210297) involves creating compounds with similar backbones but potentially different functional groups or chain lengths. Characterization of these analogues is crucial to understand their physical and chemical properties. For instance, studies have explored the synthesis and characterization of nitrogen-substituted undecacenes, which are analogues of acenes, examining their electronic structure using techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental characterization and predict properties like ionization potential and radical character. nih.gov

Another example involves the synthesis and characterization of oxadiazole derivatives, including an N-acetyl-4-(5-undecyl-1,3,4-oxadiazol-2-yl)pyridine derivative. researchgate.net These compounds are characterized using various spectroscopic methods to confirm their structure. Similarly, the synthesis of acetate-bridged metal complexes, which can form polymeric structures, involves characterization through techniques like elemental analysis, IR, NMR, and mass spectrometry to confirm their composition and structure. rsc.orgresearchgate.net

Investigation of Biological Activities in Related Ester Compounds

The biological activities of ester compounds related to undecyl acetate have been a subject of research. These activities can vary depending on the chain length and the presence of other functional groups. For example, studies on the antimicrobial activity of undecan-3-one, undecan-3-ol, and undec-3-yl acetate showed that the acetate ester had the poorest antimicrobial activity compared to the ketone and alcohol. researchgate.net However, other ester compounds, such as esters of hydroxylated phenolic compounds, have demonstrated antimicrobial activity against certain bacteria, including Klebsiella pneumoniae and Citrobacter freundii. mdpi.com

Long-chain fatty acid ethyl esters (LCFAEEs), which are structurally related to this compound, have been investigated for their influence on the quality and aroma of alcoholic beverages like Baijiu. mdpi.com The concentrations of different LCFAEEs, including ethyl palmitate, ethyl oleate, and ethyl linoleate, were found to vary significantly depending on factors like production year and grade, impacting the sensory profile. mdpi.com

Furthermore, the biological activity of synthesized tRNA-palmitic acid esters, where "phthalic acid, butyl undecyl ester" was identified as a major component, has been explored, particularly for amoebicidal activity. ijcce.ac.ir Molecular docking studies can be used to predict the potential interactions of these esters with biological targets. ijcce.ac.ir

Role as a Synthetic Building Block in Complex Molecule Synthesis

This compound and related long-chain acetates can serve as synthetic building blocks in the construction of more complex molecules. This is particularly relevant in organic synthesis. The concept of using modular building blocks to synthesize complex 3D molecules is an active area of research, aiming to simplify complex chemistry. illinois.edu New classes of building blocks, such as TIDA boronates, are being developed to facilitate the assembly of molecules with complex structures. illinois.edu

While this compound itself might not be explicitly named as a common building block in all complex syntheses, the broader class of fatty alcohol esters and their derivatives are utilized. For instance, studies on the synthesis of complex natural products or pharmaceutically relevant molecules often involve the use of functionalized building blocks. researchgate.netresearchgate.net The synthesis of bicyclic compounds and other complex scaffolds can utilize various building blocks, and the development of efficient synthetic strategies is crucial in this field. researchgate.netacs.org Acetate-bridged metal complexes can also act as building blocks for the formation of larger polymeric structures. rsc.org

Comparative Analysis with Other Long-Chain Acetate Esters

Comparing this compound with other long-chain acetate esters reveals differences in their properties and occurrences. Long-chain acetate esters are a class of compounds with varying chain lengths. Examples include nonyl acetate (C₁₁H₂₂O₂) and dodecyl acetate (C₁₄H₂₈O₂). nih.govnih.govcenmed.com

CompoundMolecular FormulaPubChem CIDPredicted XlogP uni.luuni.luuni.lu
Nonyl acetateC₁₁H₂₂O₂89184.5
This compoundC₁₃H₂₆O₂156055.0
Decyl acetateC₁₂H₂₄O₂81674.5
Dodecyl acetateC₁₄H₂₈O₂82055.6

Note: XlogP values are predicted values and may vary depending on the prediction method.

These esters can be found in various natural sources, such as essential oils. Decyl acetate, for instance, has been reported in Mandragora autumnalis and Citrus reticulata. nih.gov Nonyl acetate is classified as a fatty alcohol ester. foodb.ca The synthesis of long-chain cellulose (B213188) esters with different side chain lengths has shown that the degree of substitution can decrease with increasing side chain length, likely due to steric hindrance. nih.gov This highlights how subtle differences in chain length within the class of long-chain esters can influence their synthesis and properties.

The biological activities can also differ among these esters. While this compound esterase from Pseudomonas cepacia showed the highest reaction rate towards this compound compared to other aliphatic and aromatic acetate esters, the antimicrobial activity of undecan-3-yl acetate was found to be poorer than its corresponding ketone and alcohol. researchgate.netnih.gov This suggests that the specific biological context and the exact structure of the ester play a significant role in its activity.

Q & A

Q. What are the established synthesis methods for undecyl acetate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via esterification, combining undecyl alcohol with acetic acid (or acetyl chloride) under acid catalysis. Key considerations include:

  • Catalyst selection : Sulfuric acid or ion-exchange resins (e.g., Amberlyst) to minimize side reactions .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and thermal degradation .
  • Solvent-free vs. solvent-assisted systems : Solvent-free methods reduce purification complexity but may require precise stoichiometric ratios . Yield optimization can employ process control tools (e.g., real-time pH monitoring) and membrane separation technologies to isolate the ester from unreacted precursors .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities (e.g., residual acetic acid) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm ester bond formation and alkyl chain integrity .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validates carbonyl (C=O) and ester (C-O) functional groups at ~1740 cm1^{-1} and 1240 cm1^{-1}, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point) of this compound?

Discrepancies often arise from methodological variability (e.g., purity thresholds, measurement techniques). To address this:

  • Standardize protocols : Use USP/PhEur reference standards for calibration .
  • Cross-validate data : Compare results from multiple techniques (e.g., differential scanning calorimetry for melting points vs. computational modeling) .
  • Publish detailed metadata : Document environmental conditions (humidity, pressure) and instrument specifications to enhance reproducibility .

Q. What experimental design strategies are recommended for optimizing this compound synthesis in novel solvent systems?

A factorial design approach is ideal for multivariable optimization:

  • Independent variables : Catalyst concentration, temperature, and solvent polarity.
  • Response surface methodology (RSM) : Maps interactions between variables to predict optimal conditions .
  • Robustness testing : Vary parameters within ±10% of optimal values to assess process stability .

Q. How can this compound be safely handled in laboratory settings, particularly during large-scale reactions?

  • Ventilation : Use fume hoods to mitigate inhalation risks, as this compound may cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic byproducts before disposal and adhere to local regulations for organic waste .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Multivariate regression : Correlates structural modifications (e.g., alkyl chain branching) with bioactivity .
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets linking physicochemical properties (logP, polar surface area) to functional outcomes .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., green chemistry or materials science)?

  • Green synthesis pathways : Replace traditional catalysts with enzymatic or ionic liquid-based systems to reduce environmental impact .
  • Polymer applications : Investigate its role as a plasticizer or monomer in biodegradable polymers using rheological and tensile testing .

Tables for Quick Reference

Property Typical Value Measurement Technique Reference
Boiling Point260–265°CDistillation under reduced pressure
Solubility in WaterInsolubleShake-flask method
LogP (Octanol-Water)~5.2HPLC retention time analysis
Synthesis Variable Optimal Range Impact on Yield
Catalyst (H2_2SO4_4)1–2 wt%Maximizes esterification rate
Reaction Time4–6 hoursBalances conversion vs. side reactions

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Reactant of Route 1
Reactant of Route 1
Undecyl acetate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.